6-Phenyltetrahydro-2H-pyran-2-ol
CAS No.: 10413-10-2
Cat. No.: VC14348388
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10413-10-2 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 6-phenyloxan-2-ol |
| Standard InChI | InChI=1S/C11H14O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 |
| Standard InChI Key | YPBBZYCPASYNKJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC(C1)O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound’s IUPAC name, 6-phenyltetrahydro-2H-pyran-2-ol, denotes a tetrahydropyran ring system (a six-membered oxygen-containing heterocycle) with:
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A hydroxyl group (-OH) at the 2-position.
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A phenyl group (C₆H₅) at the 6-position.
The tetrahydropyran ring adopts a chair conformation, with the hydroxyl group occupying an axial or equatorial position depending on steric and electronic interactions. The phenyl substituent introduces significant steric bulk and aromatic π-system interactions, influencing both reactivity and physical properties .
Table 1: Theoretical Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₄O₂ |
| Molecular weight | 178.23 g/mol |
| LogP (Partition coefficient) | ~3.2 (estimated) |
| Hydrogen bond donors | 1 (hydroxyl group) |
| Hydrogen bond acceptors | 2 (oxygen atoms) |
These values are extrapolated from structurally similar compounds, such as 6-pentyl-tetrahydro-2H-pyran-2-ol (LogP = 2.45) and (R)-6-phenyltetrahydro-2H-pyran-2-one (LogP = ~2.8). The phenyl group increases hydrophobicity compared to aliphatic substituents.
Synthetic Pathways and Methodological Considerations
Enantioselective Synthesis Strategies
While no direct synthesis of 6-phenyltetrahydro-2H-pyran-2-ol is documented, analogous routes for 6-substituted tetrahydropyrans suggest viable approaches:
Maitland-Japp Reaction
The Maitland-Japp reaction, which condenses δ-hydroxy-β-ketoesters with orthoamides or orthoesters, generates dihydropyran intermediates. For example, 6-substituted-2H-dihydropyran-4-ones can be reduced or functionalized to yield tetrahydropyran derivatives . Adapting this method:
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Intermediate formation: React δ-hydroxy-β-ketoester with an orthoamide (e.g., N,N-dimethylformamide dimethyl acetal) to form a 6-phenyl-2H-dihydropyran-4-one.
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Reduction: Use selective reducing agents (e.g., L-Selectride) to stereoselectively reduce the ketone to an alcohol, yielding the target compound .
Conjugate Addition of Organocuprates
Gilman cuprates (e.g., Ph₂CuLi) add to α,β-unsaturated ketones in a stereoselective manner. Applying this to 6-phenyl-dihydropyran-4-one precursors could install the hydroxyl group with 2,6-trans stereochemistry .
Functional Applications and Biological Relevance
Pharmaceutical Intermediates
Tetrahydropyran derivatives are pivotal in drug discovery due to their bioavailability and structural rigidity. For instance:
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Diospongin B, a 3,3,6-trisubstituted tetrahydropyran, exhibits anti-osteoporotic activity .
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6-Phenyltetrahydro-2H-pyran-2-one (a lactone analog) shows anti-inflammatory properties, suggesting that the alcohol derivative could serve as a prodrug or synthetic intermediate.
Flavor and Fragrance Industry
Lactones and cyclic alcohols are widely used in perfumery for their musk-like odors. The hydroxyl group in 6-phenyltetrahydro-2H-pyran-2-ol could undergo esterification to produce fragrant derivatives.
Analytical Characterization Techniques
Spectroscopic Methods
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¹H NMR: Expected signals include:
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IR Spectroscopy: Strong O-H stretch (~3200–3500 cm⁻¹) and C-O vibrations (~1100 cm⁻¹) .
Future Research Directions
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Stereochemical Optimization: Develop asymmetric catalysis methods to control the configuration at C-2 and C-6.
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Biological Screening: Evaluate antimicrobial and anti-inflammatory activities in vitro.
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Polymer Chemistry: Investigate ring-opening polymerization for biodegradable materials.
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